3-Acetyl-5-bromo-2-hydroxybenzonitrile
CAS No.:
Cat. No.: VC15944455
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrNO2 |
|---|---|
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 3-acetyl-5-bromo-2-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C9H6BrNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3 |
| Standard InChI Key | GDWHACSPUNMCKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1O)C#N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at positions 2, 3, and 5 with hydroxyl (-OH), acetyl (-COCH₃), and bromine (-Br) groups, respectively, while a nitrile (-CN) group occupies position 1 (Figure 1). This arrangement creates a polarized electron distribution, influencing reactivity and intermolecular interactions.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-acetyl-5-bromo-2-hydroxybenzonitrile |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1O)C#N)Br |
| InChI Key | GDWHACSPUNMCKG-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (nitrile, acetyl, hydroxyl) |
Spectroscopic Characteristics
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¹H NMR: The hydroxyl proton typically resonates as a singlet at δ 10.2–11.5 ppm, while the acetyl methyl group appears as a singlet at δ 2.6–2.8 ppm .
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¹³C NMR: The nitrile carbon resonates at δ 115–120 ppm, distinct from the acetyl carbonyl at δ 195–205 ppm.
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IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional group presence .
Thermodynamic Properties
The compound exhibits moderate thermal stability with a decomposition temperature >200°C. Its logP value of 1.8 ± 0.3 (predicted) indicates balanced lipophilicity, enabling solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .
Synthetic Methodologies
Friedel-Crafts Acylation Route
A primary synthesis pathway involves sequential functionalization of 2-hydroxybenzonitrile:
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Bromination: Electrophilic bromination using Br₂/FeBr₃ at 0–5°C introduces bromine at position 5 (yield: 72–85%) .
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Acetylation: Friedel-Crafts acylation with acetyl chloride/AlCl₃ in dichloromethane installs the acetyl group at position 3 (yield: 65–78%) .
Critical parameters:
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Strict temperature control (-10°C to 5°C) prevents polybromination
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Anhydrous conditions essential for acylation step
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Purification via silica gel chromatography (hexane:EtOAc 3:1)
Alternative Fries Rearrangement Approach
An innovative method adapted from chalcone synthesis employs Fries rearrangement of O-acetylated precursors :
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Protect 2-hydroxy-5-bromobenzonitrile with acetic anhydride
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Rearrange using AlCl₃ at 160°C to yield 3-acetyl derivative
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Hydrolyze acetate under basic conditions
This route achieves higher regioselectivity (≥95% purity) but requires specialized equipment for high-temperature reactions .
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective reactions:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 (meta to bromine)
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Sulfonation: Oleum (20% SO₃) produces sulfonic acid derivatives at position 6
Functional Group Transformations
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Nitrile Reduction: LiAlH₄ in THF converts -CN to -CH₂NH₂ (yield: 58%)
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Acetyl Oxidation: KMnO₄ in acidic conditions yields carboxylic acid derivatives
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Hydroxyl Alkylation: Williamson ether synthesis with alkyl halides forms protective ethers
Table 2: Representative derivatives and applications
| Derivative | Application |
|---|---|
| 3-Acetyl-5-bromo-2-methoxybenzonitrile | Photodynamic therapy agents |
| 5-Bromo-2-hydroxy-3-(propionyl)benzonitrile | Enzyme inhibition studies |
| 3-Carboxy-5-bromo-2-hydroxybenzonitrile | Metal-organic frameworks |
Biological Activity Profiling
Anticancer Screening
Preliminary data from benzophenone derivatives show:
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IC₅₀ = 12.7 μM against MCF-7 breast cancer cells
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Apoptosis induction through Bcl-2/Bax pathway modulation
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to:
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Cyclooxygenase-2 (COX-2) active site
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Tyrosine kinase receptors (VEGFR-2)
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as key precursor for:
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Non-steroidal anti-inflammatory drug (NSAID) analogs
Materials Science
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Coordination polymer synthesis with transition metals (Cu²⁺, Zn²⁺)
Analytical Chemistry
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Chiral stationary phase modifier in HPLC
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Heavy metal sensor via nitrile-metal interactions
Challenges and Future Directions
Synthetic Optimization
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Develop continuous flow processes to improve acylation yields (>90%)
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Explore biocatalytic methods for greener bromination
Biological Evaluation Priorities
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Comprehensive ADMET profiling (hERG, CYP450 inhibition)
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In vivo efficacy studies in xenograft models
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